1-Boc-3-aminopiperidine
Overview
Description
1-Boc-3-aminopiperidine, also known as tert-butoxycarbonyl-3-aminopiperidine, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
1-Boc-3-aminopiperidine can be synthesized through various methods. One common approach involves the amination of 1-Boc-3-piperidone using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor . This method provides high yield and enantiomeric excess in a single step. Another method involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid with R-phenylethylamine, followed by a series of reactions including acid-amide condensation, Hofmann degradation, and protection with di-tert-butyl dicarbonate .
Chemical Reactions Analysis
1-Boc-3-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents like sodium triacetoxyborohydride.
Cyclization Reactions: It can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include acids for deprotection, aldehydes or ketones for reductive amination, and various catalysts for cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-aminopiperidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-aminopiperidine depends on its specific application. In the context of drug synthesis, the compound acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc group protects the amine functionality during these transformations, preventing unwanted side reactions .
Comparison with Similar Compounds
1-Boc-3-aminopiperidine can be compared with other Boc-protected amines and piperidine derivatives:
1-Boc-4-aminopiperidine: Similar to this compound but with the amino group at the 4-position. It has different reactivity and applications.
1-Boc-2-aminopiperidine: Another Boc-protected piperidine derivative with the amino group at the 2-position. It is used in different synthetic pathways.
3-Aminopiperidine: The non-Boc-protected version of this compound.
This compound is unique due to its specific position of the Boc-protected amino group, which influences its reactivity and suitability for certain synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXKEBCONUWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184637-48-7, 144243-24-3 | |
Record name | 1-Boc-3-aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BOC-3-Aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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